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Compound of Interest

Compound Name: (R)-(+)-Pantoprazole

Cat. No.: B128435

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic and
pharmacodynamic properties of (R)-(+)-Pantoprazole, the dextrorotatory enantiomer of
pantoprazole. This document collates key data, details experimental methodologies, and
visualizes complex biological pathways to serve as a critical resource for professionals in the
field of pharmacology and drug development.

Introduction to (R)-(+)-Pantoprazole

Pantoprazole, a proton pump inhibitor (PPI), is a chiral molecule administered clinically as a
racemic mixture of its two enantiomers: (R)-(+)-pantoprazole and (S)-(-)-pantoprazole.[1]
These enantiomers exhibit stereoselective pharmacokinetics, primarily due to differential
metabolism by the cytochrome P450 (CYP) enzyme system, particularly CYP2C19.[1][2][3]
Understanding the specific properties of the (R)-(+)-enantiomer is crucial for optimizing
therapeutic strategies and for the development of enantiopure drug products.

Pharmacokinetics of (R)-(+)-Pantoprazole

The pharmacokinetic profile of (R)-(+)-pantoprazole is significantly influenced by the genetic
polymorphism of the CYP2C19 enzyme, which leads to different metabolic phenotypes:
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extensive metabolizers (EMs), intermediate metabolizers (IMs), and poor metabolizers (PMs).

[1]14]

Absorption and Distribution

Following oral administration of the enteric-coated formulation, pantoprazole is rapidly
absorbed.[5][6] The absolute bioavailability of racemic pantoprazole is approximately 77%.[5][7]
Pantoprazole is highly bound (about 98%) to serum proteins, primarily albumin.[7][8]

Metabolism

Pantoprazole is extensively metabolized in the liver. The primary metabolic pathway involves
demethylation by CYP2C19, followed by sulfation.[9] Another metabolic pathway is oxidation to
pantoprazole sulfone, mediated by CYP3A4.[9]

The metabolism of pantoprazole is stereoselective. The (+)-enantiomer is more dependent on
CYP2C19 activity for its metabolism compared to the (-)-enantiomer.[2] In individuals who are
poor metabolizers of S-mephenytoin (a marker for CYP2C19 activity), the metabolism of (+)-
pantoprazole is impaired to a greater extent than that of (-)-pantoprazole.[1][3] This leads to
significant differences in the pharmacokinetic parameters between the two enantiomers in this
population group.[1] In extensive metabolizers, the differences in plasma concentrations
between the two enantiomers are negligible.[10]

Elimination

Metabolites of pantoprazole are primarily excreted in the urine (approximately 71%) with the
remainder eliminated in the feces.[7] The elimination half-life of racemic pantoprazole is
approximately 1.0 hour.[7] However, the pharmacodynamic effect is much longer due to the
irreversible inhibition of the proton pump.[6][7]

Chiral Inversion

Studies in rats have shown significant chiral inversion of (+)-pantoprazole to (-)-pantoprazole
after both intravenous and oral administration.[11] The area under the curve (AUC) of (-)-PAN
after intravenous and oral dosing of (+)-PAN was 36.3% and 28.1%, respectively, of the total
pantoprazole AUC.[11] In contrast, no significant conversion of (-)-pantoprazole to (+)-
pantoprazole was observed.[11]
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Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of (R)-(+)-Pantoprazole

and (S)-(-)-Pantoprazole in different CYP2C19 metabolizer phenotypes.

Table 1: Pharmacokinetic Parameters of Pantoprazole Enantiomers in Extensive vs. Poor

Metabolizers of S-mephenytoin (40 mg oral dose of racemic pantoprazole)[1][3]

Parameter Enantiomer Extensi\-le Poor Metabolizers
Metabolizers (n=7) (n=7)

Cmax (ug/mL) (+)-Pantoprazole 1.34+0.42 3.09+0.61

(-)-Pantoprazole 1.43+0.44 2.36 £0.44

AUC (ug-h/mL) (+)-Pantoprazole 2.37+£0.88 20.1+6.2

(-)-Pantoprazole 290+ 1.05 5.60+1.54

t1/2 (h) (+)-Pantoprazole 1.01+0.28 7.57 £ 2.65

(-)-Pantoprazole 1.12+0.31 2.13+0.58

CL/F (L/h) (+)-Pantoprazole 19.3+7.2 22+0.7

(-)-Pantoprazole 15.6+5.6 79+22

Table 2: Ratios of Pharmacokinetic Parameters ((+)/(-)) of Pantoprazole Enantiomers[1][3]

Parameter Ratio Extensive Metabolizers Poor Metabolizers

Cmax 0.94 1.31
AUC 0.82 3.59
t1/2 0.90 3.55

Table 3: Pharmacokinetic Parameters of [13C]-Pantoprazole Enantiomers Based on CYP2C19
Genotype
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CYP2C19 Genotype

Enantiomer

AUC (0-) (ng-h/mL)

EM (*1/1 or 17, n=10)

(+)-[13C]-Pantoprazole

1,234 + 567

(-)-[13C]-Pantoprazole

1,845 + 789

IM (*1/2 or 3, n=10)

(+)-[13C]-Pantoprazole

2,234 +£1,112

(-)-[13C]-Pantoprazole

2,901 + 1,345

**PM (2/2, n=4)

(+)-[13C]-Pantoprazole

12,456 + 4,321

(-)-[13C]-Pantoprazole

3,654 + 1,234

Pharmacodynamics of (R)-(+)-Pantoprazole
Mechanism of Action

Pantoprazole is a prodrug that, in the acidic environment of the parietal cell canaliculus, is

converted to its active form, a sulfenamide derivative.[12][13] This active metabolite forms a
covalent disulfide bond with cysteine residues on the H+/K+ ATPase (proton pump), irreversibly
inhibiting its function.[14][15] This action blocks the final step in gastric acid secretion, leading

to a profound and prolonged reduction in stomach acidity.[15]

Signaling Pathway for Gastric Acid Secretion and PPI

Inhibition

The following diagram illustrates the signaling pathways involved in gastric acid secretion and

the mechanism of action of proton pump inhibitors.
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Caption: Mechanism of action of (R)-(+)-Pantoprazole.

Experimental Protocols
In Vivo Pharmacokinetic Study in Rats

A representative experimental protocol for evaluating the enantioselective pharmacokinetics of
pantoprazole in rats is outlined below, based on methodologies described in the literature.[16]

[17]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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